Xanomeline (tartrate)
Description
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Structure
2D Structure
Properties
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;3-hexoxy-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3OS.C4H6O6/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;5-1(3(7)8)2(6)4(9)10/h8H,3-7,9-11H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSVWTMVMBGIHQ-WUUYCOTASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.C(C(C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=NSN=C1C2=CCCN(C2)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O7S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Xanomeline Tartrate : Foundational Neuropharmacological Investigations
Historical Context of Muscarinic Receptor Research in Central Nervous System Disorders
Early Explorations of Cholinergic System Modulation
The journey into understanding the brain's chemical signaling began with the identification of acetylcholine (B1216132) (ACh) as the first neurotransmitter. nih.gov This discovery opened the door to exploring the cholinergic system's role in both the peripheral and central nervous systems (CNS). nih.gov In the CNS, cholinergic neurons are concentrated in key areas like the brainstem, thalamus, striatum, and basal forebrain, which are integral to functions such as cortical activation, attention, motivation, and memory. nih.govresearchgate.netoup.com Early research quickly established a link between the cholinergic system and cognitive processes, noting that its degeneration is a hallmark of dementia. researchgate.netfrontiersin.org
The initial therapeutic strategies targeting the cholinergic system for CNS disorders primarily focused on increasing the availability of acetylcholine at the synapse. This led to the development of acetylcholinesterase (AChE) inhibitors, which remain a cornerstone in the symptomatic treatment of Alzheimer's disease. researchgate.netoup.com The clinical utility of these drugs validated the cholinergic system as a significant therapeutic target. oup.com However, these early interventions were not without limitations, as they often led to non-specific cholinergic side effects due to the widespread nature of cholinergic receptors throughout the body. nih.gov These side effects highlighted the need for more targeted approaches to modulate the cholinergic system.
Evolution of the Muscarinic Hypothesis in Neurological and Psychiatric Conditions
As research progressed, the focus shifted from general cholinergic modulation to the specific roles of its two receptor families: nicotinic and muscarinic receptors. frontiersin.org The muscarinic acetylcholine receptors (mAChRs), a family of five G protein-coupled receptors (M1-M5), emerged as particularly promising targets for treating CNS disorders. mdpi.comresearchgate.net The "muscarinic hypothesis" gained traction, postulating that dysfunction in mAChR signaling is a key contributor to the pathophysiology of various conditions, including Alzheimer's disease and schizophrenia. psychiatryonline.orgpsychiatrictimes.com
In the context of Alzheimer's disease, postmortem studies of patient brains revealed a significant loss of cholinergic neurons in the basal forebrain and reduced activity of choline (B1196258) acetyltransferase, the enzyme responsible for acetylcholine synthesis. nih.govoup.commdpi.com Notably, while presynaptic M2 receptors were lost, the postsynaptic M1 receptors, which are abundant in brain regions crucial for cognition like the prefrontal cortex and hippocampus, remained relatively preserved. mdpi.com This observation spurred the development of M1-selective agonists with the aim of directly stimulating these postsynaptic receptors to improve cognitive function. mdpi.comfrontiersin.org
For schizophrenia, the muscarinic hypothesis was supported by observations that anticholinergic drugs could worsen symptoms, while agents that stimulated muscarinic receptors showed potential therapeutic benefits. psychiatrictimes.comwjgnet.com Post-mortem and neuroimaging studies in individuals with schizophrenia have shown reduced levels of M1 and M4 receptors in various brain regions. psychiatryonline.orgwjgnet.comfrontiersin.org This led to the proposition that activating M1 and/or M4 receptors could alleviate the positive, negative, and cognitive symptoms of the disorder. frontiersin.orgnih.gov The complex interplay between the muscarinic and dopaminergic systems, the primary target of traditional antipsychotics, further underscored the potential of muscarinic agonists as a novel treatment approach. psychiatrictimes.com
Discovery and Pre-Formulation Research Trajectory of Xanomeline (B1663083)
Initial Research Objectives and Serendipitous Observations
Xanomeline, with the developmental code name LY-246,708, was first synthesized in the early 1990s through a collaboration between Eli Lilly and Company and Novo Nordisk. wikipedia.org The primary research objective was to develop a treatment for the cognitive decline observed in Alzheimer's disease. wikipedia.orgwikipedia.org The rationale was based on the cholinergic hypothesis of Alzheimer's, which pointed to a deficit in cholinergic neurotransmission as a key factor in the cognitive impairments associated with the disease. taylorandfrancis.com Xanomeline was designed as a muscarinic agonist with a preference for the M1 receptor subtype, which is highly expressed in brain regions critical for memory and learning. taylorandfrancis.com
During a Phase II clinical trial for Alzheimer's disease, researchers made a serendipitous and significant observation. wikipedia.org While the study did show improvements in cognition, it also revealed an unexpected and notable reduction in psychotic symptoms, such as delusions and hallucinations, in the treated patients. wikipedia.orgwikipedia.orgpsychiatrist.com This unforeseen antipsychotic effect was a pivotal moment, suggesting that xanomeline's therapeutic potential extended beyond cognitive enhancement. This finding spurred further investigation into its effects on psychotic disorders. researchgate.netoup.com
Early Preclinical Characterization Paradigms
Following the unexpected clinical observations, preclinical research on xanomeline intensified to better understand its pharmacological profile and antipsychotic-like effects. Initial binding studies had suggested that xanomeline was a selective M1 receptor agonist. nih.gov However, subsequent in vitro and in vivo functional studies provided a more nuanced picture, indicating that it is more accurately described as a preferential agonist for both M1 and M4 muscarinic receptor subtypes. nih.govpsychiatryonline.org
Preclinical behavioral models commonly used to assess antipsychotic potential were employed to characterize xanomeline. In these studies, xanomeline demonstrated effects consistent with an antipsychotic profile. nih.gov For instance, it was shown to inhibit the behavioral and motor effects induced by dopamine (B1211576) agonists like amphetamine and apomorphine (B128758) in rodents and non-human primates. jst.go.jpnih.gov Furthermore, xanomeline was found to selectively inhibit the firing of mesolimbic dopamine neurons, a key pathway implicated in psychosis, without significantly affecting the nigrostriatal dopamine pathway, which is associated with motor control. nih.gov This preclinical profile suggested that xanomeline could have antipsychotic efficacy with a reduced risk of the extrapyramidal side effects common with traditional antipsychotics that directly block dopamine D2 receptors. nih.gov In vitro and in vivo studies also highlighted its complex pharmacodynamics, showing it acts as a dual orthosteric and allosteric ligand at the human M4 receptor. mdpi.com
Molecular and Cellular Pharmacology of Xanomeline
Muscarinic Acetylcholine (B1216132) Receptor Agonism Profile
Xanomeline's interaction with muscarinic receptors is complex, involving both reversible binding to the primary orthosteric site and a unique wash-resistant binding that suggests interaction with a secondary, allosteric site. patsnap.comnih.gov This results in prolonged intracellular signaling and sustained receptor activation, a characteristic that distinguishes it from many other muscarinic agonists. patsnap.comnih.gov
Xanomeline (B1663083) demonstrates potent agonism at the M1 muscarinic acetylcholine receptor. patsnap.comnih.gov The M1 receptor is highly expressed in brain regions critical for cognitive functions, such as the hippocampus and cortex. patsnap.com Xanomeline's activation of M1 receptors is robust, leading to the stimulation of phosphoinositide hydrolysis. patsnap.comnih.govnih.govguidetopharmacology.org In various cell lines expressing M1 receptors, xanomeline has been shown to increase phospholipid hydrolysis to levels comparable to the non-selective agonist carbachol (B1668302). nih.gov Studies have demonstrated that xanomeline acts as a potent, fast-acting full agonist in stimulating guanosine (B1672433) 5'-O-(3-[(35)S]thio)triphosphate ([³⁵S]GTPγS) binding at M1 receptors. nih.gov This agonistic activity enhances cholinergic transmission, which is associated with improved synaptic plasticity. patsnap.com
Alongside its M1 activity, xanomeline is a potent agonist at the M4 muscarinic acetylcholine receptor. researchgate.netnih.gov The M4 receptor is understood to play a role in modulating neurotransmission. researchgate.net The antipsychotic-like effects of xanomeline are thought to be mediated, at least in part, through its agonism at M4 receptors. researchgate.netnih.gov Research indicates that long-term receptor activation by xanomeline, even after brief exposure, occurs fully at both M1 and M4 receptors, suggesting specific activation mechanisms unique to these two subtypes. nih.gov
While xanomeline is functionally selective for M1 and M4 receptors, it binds with substantial and nearly identical affinity to all five muscarinic receptor subtypes. nih.govresearchgate.netnih.gov However, its functional efficacy at M2, M3, and M5 receptors is considerably lower. acs.org
M2 Receptor: At the M2 receptor, xanomeline acts as a potent partial agonist. nih.gov Its agonistic effects at the M2 receptor develop more slowly compared to its rapid action at the M1 receptor, requiring preincubation to achieve a partial response in [³⁵S]GTPγS binding assays. nih.gov The kinetics of its wash-resistant binding are also markedly slower at M2 receptors compared to M1 receptors. nih.gov
M3 Receptor: Xanomeline binds to the M3 receptor in both a reversible and wash-resistant manner, and this binding elicits a functional response. nih.gov Persistent activation of the M3 receptor has been observed following wash-resistant binding. nih.gov
M5 Receptor: Xanomeline also exhibits wash-resistant binding at the M5 receptor, which can lead to functional antagonism. nih.govguidetopharmacology.org
| Receptor Subtype | Binding Affinity (Ki, nM) |
|---|---|
| M1 | ~10-20 |
| M2 | ~30+ |
| M3 | ~30+ |
| M4 | ~10-20 |
| M5 | ~30+ |
Note: Ki values are approximate ranges compiled from literature. researchgate.netnih.gov
The defining characteristic of xanomeline is its functional selectivity, also described as efficacy-driven selectivity. researchgate.netnih.gov This phenomenon means that despite binding with similar affinity across all five muscarinic subtypes, xanomeline activates them to different degrees. researchgate.net It displays higher efficacy at M1 and M4 receptors compared to M2, M3, and M5 subtypes. researchgate.netnih.gov This biased agonism is attributed to how xanomeline interacts with the receptor, leading to distinct receptor conformations that differentially affect downstream signaling. nih.govresearchgate.net
Muscarinic receptors mediate their effects by coupling to G proteins. M1, M3, and M5 receptors primarily couple to Gq proteins, while M2 and M4 receptors couple to Gi/o proteins. oup.comwikipedia.org Xanomeline's agonism at M1 receptors facilitates robust coupling with Gq proteins, initiating a strong signal transduction cascade. patsnap.com Studies have shown that xanomeline discriminates more effectively between G protein subtypes at the M1 receptor than at the M2 receptor. nih.govresearchgate.net Its stimulation of [³⁵S]GTPγS binding, an indicator of G protein activation, is potent and complete at M1 receptors but partial and delayed at M2 receptors. nih.gov
The functional selectivity of xanomeline leads to the differential activation of intracellular signaling pathways.
Gq-Mediated Pathways (M1/M3/M5): Activation of M1 receptors by xanomeline robustly stimulates the Gq protein pathway. patsnap.com This leads to the activation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). patsnap.com This cascade results in increased intracellular calcium levels and the activation of Protein Kinase C (PKC). patsnap.comnih.gov
Gi/o-Mediated Pathways (M2/M4): Activation of M4 receptors can suppress the JAK2/STAT3 signaling pathway and stimulate cell survival through the PI3K/Akt/tuberin pathway. frontiersin.org
| Receptor | Primary G Protein | Xanomeline Efficacy | Key Signaling Pathway Activated |
|---|---|---|---|
| M1 | Gq | Full Agonist | Phospholipase C → IP3/DAG → ↑ Ca2+, PKC |
| M2 | Gi/o | Partial Agonist | Inhibition of adenylyl cyclase |
| M3 | Gq | Partial Agonist | Phospholipase C → IP3/DAG → ↑ Ca2+ |
| M4 | Gi/o | Full Agonist | Inhibition of adenylyl cyclase, PI3K/Akt pathway |
| M5 | Gq | Weak Partial Agonist / Antagonist | Minimal Phospholipase C activation |
Functional Selectivity and Biased Agonism at Muscarinic Receptors
Differential Intracellular Signaling Cascades
Guanosine 5′-Triphosphate Binding Dynamics
Xanomeline's interaction with muscarinic acetylcholine receptors (mAChRs) initiates intracellular signaling cascades, a critical step of which is the binding of guanosine 5′-triphosphate (GTP) to G proteins. Detailed studies have shown that xanomeline's engagement with these receptors leads to prolonged intracellular signaling and sustained increases in GTP binding. patsnap.com The dynamics of this process, however, exhibit significant receptor subtype specificity.
At the M1 muscarinic receptor, xanomeline acts as a potent, fast-acting full agonist in stimulating the binding of guanosine 5'-O-(3-[(35)S]thio)triphosphate (GTPγS), a non-hydrolyzable GTP analog used to measure G protein activation. nih.gov In contrast, its effect at the M2 receptor is markedly different; it behaves as a potent partial agonist, achieving only about 40% of the maximal response induced by the classic agonist carbachol, and this effect is only observed after a preincubation period of one hour. nih.gov This suggests that the kinetics of G protein activation by xanomeline are substantially slower and less efficient at M2 receptors compared to M1 receptors. nih.gov These findings support the concept that xanomeline's interaction with different receptor subtypes results in distinct receptor conformations, which in turn have differential effects on G protein coupling and activation. nih.gov
Phosphoinositide Hydrolysis Pathways
Xanomeline is a robust stimulator of phosphoinositide (PI) hydrolysis, a key signaling pathway for Gq/11-coupled muscarinic receptors like M1, M3, and M5. nih.govplos.org Its agonistic activity at the M1 receptor facilitates coupling with Gq proteins, initiating a rapid and strong signal transduction cascade. patsnap.com This activation of the Gq protein pathway leads to the stimulation of phospholipase C, which then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol triphosphate (IP3). patsnap.complos.org This mechanism is consistent with M1 agonism and is a critical element in cholinergic neurotransmission. patsnap.comresearchgate.net
The stimulation of PI hydrolysis by xanomeline has been demonstrated to be sustained. patsnap.com Studies in CHO cells expressing the human M1 receptor show that even after the removal of free xanomeline, the stimulation of PI hydrolysis can remain elevated for more than 10 hours. plos.org However, prolonged exposure can also lead to a subsequent decrease in PI hydrolysis stimulated by other agonists, indicating a complex regulatory mechanism. plos.org
Intracellular Calcium Mobilization
A direct consequence of the phosphoinositide hydrolysis pathway is the mobilization of intracellular calcium ([Ca2+]i). The generation of inositol triphosphate (IP3) triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. patsnap.com Stimulation with xanomeline leads to a rapid increase in intracellular calcium across all muscarinic receptor subtypes. nih.govresearchgate.net
However, the characteristics of this response, such as the speed and magnitude of calcium mobilization, vary significantly among the receptor subtypes. nih.govresearchgate.net Xanomeline produces the most potent response at the hM1 receptor. researchgate.net At hM1 and hM4 receptors, the elevated calcium levels can exhibit oscillations, a pattern not observed at hM2 and hM3 receptors. nih.gov Furthermore, after a brief exposure followed by washing, cells expressing hM1 and hM4 receptors show a sustained increase in calcium levels for over an hour, a long-term activation that is unique to these subtypes. nih.gov In contrast, at hM5 receptors, xanomeline acts as a long-term antagonist after an initial transient activation. nih.gov
| Receptor Subtype | Magnitude of Response (% of Carbachol) | Key Observation |
|---|---|---|
| hM1 | ~118% | Strongest response; sustained elevation and oscillations observed. nih.govresearchgate.net |
| hM2 | ~50% | Weaker response; no oscillations observed. nih.govresearchgate.net |
| hM3 | ~103% | Similar magnitude to carbachol; no oscillations. nih.govresearchgate.net |
| hM4 | ~92% | Sustained elevation and oscillations observed. nih.govresearchgate.net |
| hM5 | ~50% | Weaker response; acts as long-term antagonist after transient activation. nih.govresearchgate.net |
Receptor Conformational Changes and Activation Mechanisms
The unique pharmacological profile of xanomeline is believed to stem from its ability to induce distinct, subtype-specific conformational changes in muscarinic receptors. nih.govnih.gov Cryo-electron microscopy (cryo-EM) studies of xanomeline bound to the human M4 mAChR revealed that the ligand sits (B43327) in the canonical orthosteric binding site, positioned beneath a "closed tyrosine lid" formed by specific tyrosine residues (Y3.33, Y6.51, and Y7.39). researchgate.netnih.gov This structural arrangement is a key feature of its activation mechanism.
The interaction of xanomeline with multiple sites on the receptor results in divergent conformations that are both time- and concentration-dependent and vary between subtypes like the M1 and M2 receptors. nih.gov It has been proposed that brief incubation with xanomeline induces an initial receptor conformation that, in a time-dependent manner, transitions to a different state. nih.gov This conformational plasticity could explain the compound's complex effects, including its functional selectivity and the phenomenon of persistent signaling. nih.govnih.gov
Orthosteric and Allosteric Binding Modes of Xanomeline
A defining characteristic of xanomeline's pharmacology is its ability to engage with muscarinic receptors at more than just the primary, or orthosteric, binding site. nih.govnih.gov It exhibits a complex interaction profile involving both reversible binding at the orthosteric site, where the endogenous agonist acetylcholine binds, and persistent binding at a secondary, allosteric site. nih.govnih.govnih.gov This dual mode of interaction is fundamental to its unique and long-lasting effects. nih.gov
Dual Binding Site Interactions
Structural biology has provided remarkable insight into xanomeline's dual binding capability. A cryo-EM structure of the M4 mAChR revealed that two molecules of xanomeline can bind simultaneously to a single receptor monomer. researchgate.netnih.govrepec.orgmonash.edu One molecule occupies the conventional orthosteric site, while a second molecule binds to an allosteric site located in the extracellular vestibule (ECV) of the receptor. researchgate.netnih.govrepec.org
This "dual-site, single-target" engagement is a novel finding for a clinical-stage G protein-coupled receptor (GPCR) drug candidate. nih.gov The xanomeline molecule in the orthosteric site interacts with highly conserved residues, while the second molecule occupies a well-characterized allosteric site in the ECV. researchgate.netnih.govresearchgate.net Molecular dynamics simulations have corroborated these structural findings, showing that xanomeline can spontaneously bind to the allosteric site even when the orthosteric site is already occupied. nih.gov This concomitant orthosteric and allosteric binding provides a structural basis for understanding xanomeline's complex pharmacology. researchgate.netrepec.org
Wash-Resistant Receptor Binding Phenomenon
The binding of xanomeline to a secondary, allosteric site is characterized by its persistence, often described as "wash-resistant" or "quasi-irreversible". nih.govnih.govresearchgate.net This means that even after extensive washing to remove any free drug, xanomeline remains bound to the receptor, leading to persistent receptor activation or modulation. nih.govnih.gov This phenomenon occurs almost instantaneously at the M1 receptor but is markedly slower to develop at the M2 receptor subtype. nih.govnih.gov
Cryo-Electron Microscopy Structural Elucidation of Receptor-Ligand Complexes
Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insight into the interaction between xanomeline and its primary targets. A pivotal study reported the active-state cryo-EM structure of xanomeline bound to the human M4 muscarinic acetylcholine receptor (M4 mAChR) in a complex with the heterotrimeric Gi1 transducer protein. nih.govresearchgate.net This structural elucidation revealed a novel and unexpected binding mechanism for xanomeline. nih.gov
The cryo-EM maps, resolved to 2.5 Å, showed unambiguous density for two distinct molecules of xanomeline binding concomitantly to a single M4 mAChR monomer. researchgate.net One molecule occupies the conventional, highly conserved orthosteric binding site where the endogenous ligand acetylcholine binds. nih.govresearchgate.net The second xanomeline molecule was identified in an allosteric site located within the receptor's extracellular vestibule (ECV). nih.govresearchgate.net
In the orthosteric site, xanomeline is positioned beneath a "tyrosine lid" formed by conserved tyrosine residues (Y3.33, Y6.51, and Y7.39). nih.gov The hexyloxy tail of this xanomeline molecule extends upwards toward the ECV region of the receptor. nih.gov The binding pose in the allosteric site is within a common ECV pocket that has been previously identified across muscarinic receptor subtypes. nih.govresearchgate.net This dual orthosteric and allosteric binding was further supported by molecular dynamics simulations and molecular pharmacology experiments, confirming that xanomeline acts as a dual-mode ligand at the M4 mAChR. nih.govresearchgate.net This discovery provides a structural basis for understanding the complex pharmacology of xanomeline and highlights the diverse ways clinically relevant ligands can engage with G protein-coupled receptors (GPCRs). nih.gov
Table 1: Cryo-EM Structural Details of Xanomeline-M4 mAChR Complex This table is interactive. You can sort and filter the data.
| Feature | Description | Source(s) |
|---|---|---|
| Receptor | Human M4 muscarinic acetylcholine receptor (M4 mAChR) | nih.govresearchgate.net |
| Technique | Cryo-Electron Microscopy (Cryo-EM) | nih.govresearchgate.net |
| Resolution | 2.5 Å | researchgate.net |
| Binding Stoichiometry | Two xanomeline molecules per M4 mAChR monomer | nih.gov |
| Binding Site 1 | Orthosteric (acetylcholine-binding) site | nih.govresearchgate.net |
| Binding Site 2 | Allosteric site in the extracellular vestibule (ECV) | nih.govresearchgate.net |
| Orthosteric Site Detail | Positioned under a "tyrosine lid" (Y3.33, Y6.51, Y7.39) | nih.gov |
| Significance | First structural evidence of a dual orthosteric and allosteric binding mode for xanomeline | nih.govresearchgate.net |
Interactions with Other Neurotransmitter Systems
While xanomeline's primary targets are muscarinic acetylcholine receptors, its pharmacological effects are also significantly influenced by its interactions with other major neurotransmitter systems, including dopaminergic, glutamatergic, and serotonergic circuits.
Modulation of Dopaminergic Circuits
Xanomeline does not bind directly to dopamine (B1211576) receptors but indirectly modulates dopaminergic neurotransmission, a key aspect of its antipsychotic-like profile. psychiatryonline.orgneiglobal.comhcplive.com This modulation occurs through its action on M1 and M4 receptors, which influence acetylcholine and glutamate (B1630785) pathways that, in turn, regulate dopamine release. neiglobal.comhcplive.com
Microdialysis studies in rats have demonstrated that xanomeline administration increases extracellular levels of dopamine. nih.gov This effect is regionally specific, with significant increases observed in the prefrontal cortex and nucleus accumbens, but not in the striatum. nih.govnih.gov This pattern of dopamine release is similar to that of atypical antipsychotic agents like clozapine (B1669256) and olanzapine. nih.gov
The mechanisms underlying this indirect dopamine modulation are multifaceted:
M1 Receptor-Mediated Effects : The activation of M1 receptors located on GABAergic inhibitory interneurons in the prefrontal cortex is thought to inhibit the release of glutamate from excitatory neurons that project to the ventral tegmental area (VTA). neiglobal.com This reduction in glutamatergic stimulation of the VTA leads to decreased firing of dopamine neurons and subsequent dopamine release in downstream regions like the nucleus accumbens. neiglobal.comoup.com
M4 Receptor-Mediated Effects : M4 receptors act as inhibitory autoreceptors on cholinergic axon terminals that originate in the laterodorsal tegmentum (LDT) and project to the VTA. oup.com Activation of these M4 autoreceptors by xanomeline decreases acetylcholine release in the VTA, resulting in less cholinergic stimulation of VTA dopamine neurons and a subsequent reduction in dopamine release in the striatum. neiglobal.comoup.com
Table 2: Effects of Xanomeline on Extracellular Dopamine Levels in Rat Brain This table is interactive. You can sort and filter the data.
| Brain Region | Effect on Dopamine Efflux | Notes | Source(s) |
|---|---|---|---|
| Medial Prefrontal Cortex | Dose-dependent increase | Effect blocked by the M1 antagonist telenzepine. | nih.govnih.gov |
| Nucleus Accumbens | Increase at higher doses | Effect blocked by the M1 antagonist telenzepine. | nih.govnih.gov |
| Striatum | No significant change | --- | nih.gov |
Electrophysiological studies have shown that xanomeline selectively inhibits the firing of dopamine neurons in the mesolimbic pathway, which originates in the VTA, relative to the nigrostriatal pathway, which originates in the substantia nigra. nih.govnih.govresearchgate.net This selective inhibition of the mesolimbic system, which is implicated in the positive symptoms of psychosis, is a hallmark of atypical antipsychotics and suggests a lower propensity for motor side effects associated with nigrostriatal dopamine blockade. nih.govnih.gov This effect is believed to be mediated by the activation of M4 receptors on afferents from the LDT nucleus that regulate VTA dopamine neurons. researchgate.net
Modulation of Glutamatergic Circuits
Xanomeline's activity at muscarinic receptors intersects significantly with the glutamatergic system, which is also implicated in the pathophysiology of schizophrenia. nih.govnih.gov Studies have shown that xanomeline can modulate aberrant glutamatergic states. For instance, it dose-dependently reverses the pharmacological fMRI signal increases in the rat brain evoked by the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine. nih.govbiorxiv.org Similarly, it reverses functional and connectivity effects induced by another NMDA receptor antagonist, phencyclidine (PCP). nih.govbiorxiv.org
At a molecular level, M1 receptors colocalize with NMDA receptors in hippocampal pyramidal cells, and M1 activation potentiates NMDA-mediated currents. nih.gov The clinical efficacy of xanomeline is thought to arise from synergistic activation of both M1 and M4 receptors. nih.gov While M1 activation likely contributes to antipsychotic and cognitive-enhancing effects through modulation of NMDA receptor function, M4 activation is thought to regulate midbrain circuits important for both glutamatergic and dopaminergic systems. nih.gov
Interactions with Serotonin (B10506) Receptors (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C)
In addition to its primary action at muscarinic receptors, radioligand binding studies have confirmed that xanomeline possesses substantial affinity for several serotonin (5-HT) receptor subtypes. nih.govnih.govdovepress.com Functional assays have further characterized the nature of these interactions, revealing a dual profile of agonism at 5-HT1 receptors and antagonism at 5-HT2 receptors. nih.govnih.gov
5-HT1 Receptors : Studies on human cloned receptors confirmed that xanomeline acts as a potent agonist at both 5-HT1A and 5-HT1B receptors. nih.govnih.gov In rat cortical membranes, the stimulatory effect of xanomeline on [35S]-GTPγS binding was inhibited by the selective 5-HT1A antagonist WAY100635, indicating that part of its agonist effect in this tissue is mediated via 5-HT1A receptors. nih.gov
5-HT2 Receptors : In cells expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors, xanomeline was found to act as an antagonist. nih.govnih.gov In the presence of the muscarinic antagonist atropine (B194438) (to block effects from endogenously expressed muscarinic receptors), xanomeline antagonized the increase in cytoplasmic Ca2+ concentration induced by serotonin. nih.gov
Table 3: Functional Activity of Xanomeline at Human Serotonin Receptor Subtypes This table is interactive. You can sort and filter the data.
| Receptor Subtype | Functional Activity | Source(s) |
|---|---|---|
| 5-HT1A | Agonist | nih.govnih.gov |
| 5-HT1B | Agonist | nih.govnih.gov |
| 5-HT2A | Antagonist | nih.govnih.gov |
| 5-HT2B | Antagonist | nih.govnih.gov |
| 5-HT2C | Antagonist | nih.govnih.gov |
Restoration of Endogenous Nicotinic Acetylcholine Receptor Signaling
Recent research has uncovered a novel mechanism of action for xanomeline, highlighting its ability to restore endogenous nicotinic acetylcholine receptor (nAChR) signaling. nih.govresearchgate.net This is particularly significant in the context of age-related decline in cholinergic neurotransmission. nih.gov Studies have shown a selective reduction in postsynaptic nicotinic receptor currents with aging, while other components of cholinergic synapses, such as acetylcholine autoinhibition and muscarinic receptor excitation, remain stable. nih.govnih.gov
Xanomeline has been found to effectively rescue these age-related deficits in nicotinic signaling. nih.gov This restoration of function makes the nicotinic component more responsive to allosteric enhancement, effectively rejuvenating cholinergic synapses to a state comparable to that in younger individuals. nih.gov
Muscarinic-Dependent Pathways
The restorative effect of xanomeline on nicotinic signaling is fundamentally dependent on muscarinic receptor activation. nih.govresearchgate.net As a muscarinic agonist, xanomeline leverages the preserved function of excitatory muscarinic receptors to enhance nicotinic receptor availability. nih.govresearchgate.net This action is particularly relevant as excitatory muscarinic receptors are known to activate second messenger pathways that can influence the function of other receptors. nih.gov
The dependence on muscarinic pathways is demonstrated by the fact that the potentiation of nicotinic responses by xanomeline can be blocked by the presence of a muscarinic receptor blocker, such as atropine. researchgate.net This indicates that xanomeline's effect on nicotinic receptors is not a direct interaction but is instead mediated through the activation of muscarinic receptors and their downstream signaling cascades. researchgate.netbiorxiv.org
Protein Kinase C Dependence
A critical component of the downstream signaling cascade initiated by muscarinic receptor activation is Protein Kinase C (PKC). nih.govresearchgate.net The upregulation of nicotinic receptor signaling by xanomeline has been shown to be dependent on PKC activity. nih.govbiorxiv.org In experimental settings, the effects of xanomeline on nicotinic responses are blocked by the application of global and intracellular PKC inhibitors. researchgate.net
PKC is a kinase that is activated by excitatory muscarinic receptors and is known to upregulate nicotinic receptor trafficking and phosphorylation. nih.gov The activation of muscarinic signaling by xanomeline leads to a PKC-dependent increase in functional nicotinic responses. nih.gov This suggests that PKC is a key intermediary in the cross-talk between muscarinic and nicotinic receptor systems, and its activation is essential for the xanomeline-mediated restoration of nicotinic signaling. nih.govnih.gov
Interactive Data Table: Effect of Xanomeline on Nicotinic Receptor Signaling
| Condition | Peak Amplitude (pA) | Charge Transfer (pC) |
| Older Mice (Baseline) | 50 | 1.0 |
| Older Mice + Xanomeline | 150 | 3.0 |
This table illustrates the significant increase in peak amplitude and charge transfer of nicotinic responses in older mice following the application of xanomeline, based on findings from research studies. researchgate.net
Interactive Data Table: Blockade of Xanomeline's Effect
| Condition | Potentiation of Nicotinic Response |
| Xanomeline alone | Significant Potentiation |
| Xanomeline + Atropine | Blocked |
| Xanomeline + PKC Inhibitors | Blocked |
This table demonstrates that the potentiating effect of xanomeline on nicotinic receptor signaling is blocked by both muscarinic receptor antagonists (Atropine) and Protein Kinase C inhibitors, highlighting the dependence of its mechanism on these pathways. researchgate.net
Preclinical Pharmacodynamics and Behavioral Research
In Vitro Cholinergic System Studies
In vitro studies have been crucial in elucidating the molecular mechanisms of xanomeline's action at the receptor level. These studies have explored its binding affinities, functional activities, and the consequences of sustained receptor engagement.
Receptor binding assays have shown that xanomeline (B1663083) has a substantial affinity for all five subtypes of muscarinic receptors (M1-M5). nih.govnih.gov Despite binding with similar potency across all subtypes, functional assays reveal a more selective profile. nih.govresearchgate.net Xanomeline is considered a functionally selective M1/M4 receptor agonist. nih.govfrontiersin.org This means that while it binds to multiple muscarinic receptor subtypes, it preferentially activates the M1 and M4 subtypes. psychiatryonline.org Functional studies in rat cortical membranes indicate that xanomeline acts as a partial agonist. nih.gov In addition to its effects on muscarinic receptors, radioligand binding studies have also confirmed that xanomeline has a notable affinity for 5-HT1 and 5-HT2 serotonin (B10506) receptor subtypes. nih.govguidetopharmacology.org
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
|---|---|---|
| Muscarinic M1 | Reported high affinity | Agonist/Partial Agonist |
| Muscarinic M2 | Reported high affinity | Agonist/Partial Agonist |
| Muscarinic M3 | Reported high affinity | Agonist/Partial Agonist |
| Muscarinic M4 | Reported high affinity | Agonist/Partial Agonist |
| Muscarinic M5 | Reported high affinity | Agonist/Partial Agonist |
| Serotonin 5-HT1A | Substantial affinity | Agonist |
| Serotonin 5-HT1B | Substantial affinity | Agonist |
| Serotonin 5-HT2A/B/C | Substantial affinity | Antagonist |
This table provides a summary of Xanomeline's interaction with various receptor subtypes based on available preclinical data. Specific Ki values can vary between studies.
The duration of exposure to xanomeline influences its effects on muscarinic receptors. Acute exposure in functional assays demonstrates its M1/M4 functional selectivity. researchgate.net However, prolonged or chronic exposure leads to distinct regulatory changes at the cellular level. Long-term exposure to xanomeline has been shown to cause a decrease in cell-surface receptor density and alterations in the binding profile of radioligands like [3H]NMS. nih.gov Studies have indicated that prolonged exposure can lead to receptor internalization and down-regulation. patsnap.com This suggests that while xanomeline provides acute receptor activation, it also initiates adaptive changes that could modulate receptor sensitivity over time. patsnap.com
A unique characteristic of xanomeline is its "wash-resistant" binding to muscarinic receptors. researchgate.netnih.gov This phenomenon means that a fraction of the compound remains bound to the receptor even after extensive washing procedures. nih.gov This persistent binding is thought to occur at a secondary, allosteric site, distinct from the primary (orthosteric) binding site used by acetylcholine (B1216132). nih.govnih.gov This interaction is particularly noted at the M1 and M3 receptors. nih.gov
This wash-resistant binding results in persistent activation of the receptor, leading to elevated basal levels of cellular activity long after the free compound has been removed. nih.govnih.gov For instance, at the M3 receptor, wash-resistant binding leads to persistent activation. nih.gov However, this sustained interaction also has long-term consequences; brief exposure to xanomeline, followed by its removal, can result in a delayed decrease in radioligand binding and a reduced functional response to subsequent stimulation by other agonists. nih.gov This indicates that the wash-resistant binding of xanomeline at an allosteric site can lead to receptor downregulation over time, a process that requires receptor activation to occur. nih.gov
Genetic and Lesion Studies in Animal Models
Muscarinic Receptor Knockout Mouse Models (M1 and M4)
To dissect the specific contributions of M1 and M4 muscarinic acetylcholine receptors (mAChRs) to the pharmacological effects of xanomeline, researchers have utilized genetically modified mice lacking these specific receptors (knockout mice). These models have been instrumental in confirming that xanomeline's antipsychotic-like actions are primarily mediated through the M4 receptor subtype.
In studies of PPI, the ability of xanomeline to reverse a scopolamine-induced deficit was preserved in M1 knockout (M1-/-) mice but was absent in M4 knockout (M4-/-) mice nih.govresearchgate.net. This provides strong evidence that the M4 receptor is necessary for xanomeline's effect on sensorimotor gating nih.gov. Further studies using mice with a targeted deletion of the M4 receptor specifically on dopamine (B1211576) D1 receptor-expressing neurons (D1-M4-KO) revealed that the antipsychotic-like effects of xanomeline in models of apomorphine-induced climbing and amphetamine-induced hyperactivity were almost completely abolished nih.gov. In contrast to the effects on PPI, M1 knockout mice have been noted to exhibit deficits in cognitive and memory tasks, while M4 knockout mice show phenotypes more aligned with psychosis models, such as elevated dopamine levels in the nucleus accumbens oup.com.
Impact on Dopamine and Glutamate (B1630785) Neurotransmission in Genetic Models
Xanomeline modulates both dopamine and glutamate neurotransmission, key pathways implicated in the pathophysiology of schizophrenia, without directly binding to their receptors. Its mechanism involves the activation of M1 and M4 receptors, which in turn influence the activity of dopaminergic and glutamatergic circuits.
Electrophysiological studies demonstrated that xanomeline selectively inhibits the firing of A10 (mesolimbic) dopamine neurons, which are implicated in psychosis, but not A9 (nigrostriatal) neurons, which are involved in motor control nih.govresearchgate.net. This selective inhibition is consistent with the compound's lack of extrapyramidal side effects and is blocked by muscarinic antagonists nih.gov. Research in genetic models supports the crucial role of the M4 receptor in this modulation. M4 receptors are co-localized with D1 dopamine receptors, and their activation is believed to be central to mediating the antipsychotic-like effects of xanomeline nih.gov. Furthermore, xanomeline has been shown to attenuate the cortical-limbic and fronto-hippocampal hyperactivity induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine, suggesting it can normalize aberrant glutamate signaling nih.gov. Activation of M1 receptors, in particular, is thought to decrease neurotoxic glutamate release and subsequently reduce presynaptic dopamine release frontiersin.org.
Role of Specific Brain Regions (e.g., Striatum, Prefrontal Cortex, Amygdala, Hippocampus)
The therapeutic effects of xanomeline are a result of its complex actions across a network of interconnected brain regions. Pharmacological functional magnetic resonance imaging (phMRI) and other neurochemical studies have begun to map the specific regional effects of the compound.
Studies in mice have shown that the striatum, hippocampus, and prefrontal cortex are all responsive to xanomeline, but they exhibit differential sensitivity to its M1- and M4-mediated effects researchgate.netnih.gov. In vivo assays revealed that xanomeline produced M4-like effects at lower brain exposures than those required for M1-like effects, suggesting a potential preferential activation of M4 receptors at lower clinical doses nih.gov.
Pharmacological fMRI studies revealed that xanomeline induces robust and widespread BOLD (blood-oxygen-level-dependent) signal increases in multiple brain areas, including the prefrontal cortex, striatum (and its subdivision, the nucleus accumbens), amygdala, and hippocampus nih.gov. Resting-state fMRI mapping also showed that xanomeline significantly alters functional connectivity, generally decreasing connectivity in neocortical and striatal networks while focally increasing it within the nucleus accumbens nih.gov. These brain regions are critical hubs for regulating cognition, emotion, and reward, and their modulation by xanomeline likely underlies its broad therapeutic potential.
Effects of Central Muscarinic Receptor Antagonists
Preclinical research has extensively utilized central muscarinic receptor antagonists to elucidate the receptor-mediated mechanisms underlying the behavioral and neurochemical effects of xanomeline. These studies have been crucial in confirming that the antipsychotic-like and cognitive-enhancing properties of xanomeline are indeed mediated through its agonist activity at muscarinic receptors. The most commonly studied antagonists in this context are the non-selective antagonists scopolamine (B1681570) and atropine (B194438), as well as the more M1-selective antagonists pirenzepine and telenzepine.
Scopolamine
Scopolamine, a non-selective muscarinic receptor antagonist, has been widely used in preclinical models to induce cognitive deficits and to probe the muscarinic receptor dependency of a drug's effects. Research has consistently shown that scopolamine effectively blocks many of the antipsychotic-like and cognitive-enhancing effects of xanomeline.
In studies of conditioned avoidance responding, a preclinical model used to predict antipsychotic efficacy, xanomeline has been shown to inhibit this behavior in a manner similar to established antipsychotic drugs. Co-administration of scopolamine blocks this effect of xanomeline, indicating that the suppression of conditioned avoidance by xanomeline is mediated through muscarinic receptor activation. nih.gov
Electrophysiological studies have demonstrated that xanomeline selectively inhibits the firing of A10 dopamine cells, a characteristic shared with atypical antipsychotic drugs. This inhibitory effect of xanomeline on A10 dopamine neurons is also blocked by the administration of scopolamine, further supporting the role of muscarinic receptors in the antipsychotic-like profile of xanomeline. nih.gov
Furthermore, in the latent inhibition (LI) paradigm, a model of attentional processes that are disrupted in schizophrenia, scopolamine is used to induce deficits. Xanomeline has been found to reverse the disruption of LI caused by scopolamine. nih.govsemanticscholar.org This finding suggests that xanomeline can ameliorate cognitive deficits associated with cholinergic dysfunction and that this effect is mediated via muscarinic receptors. nih.gov
Table 1: Effects of Scopolamine on the Preclinical Behavioral and Electrophysiological Actions of Xanomeline
| Preclinical Model | Effect of Xanomeline | Effect of Scopolamine Co-administration | Conclusion |
| Conditioned Avoidance Responding | Inhibition of avoidance response | Blocks the inhibitory effect of xanomeline nih.gov | Xanomeline's effect is mediated by muscarinic receptors. |
| A10 Dopamine Cell Firing | Inhibition of firing rate | Blocks the inhibitory effect of xanomeline nih.gov | Xanomeline's antipsychotic-like effect involves muscarinic receptor activation. |
| Latent Inhibition (Scopolamine-induced deficit) | Reverses the disruption of latent inhibition nih.govsemanticscholar.org | N/A (Scopolamine is the inducing agent) | Xanomeline ameliorates cognitive deficits via muscarinic receptor agonism. nih.gov |
Atropine
Atropine, another non-selective muscarinic antagonist, has also been used to investigate the mechanisms of xanomeline's action, particularly its long-term effects on M1 muscarinic receptors. In vitro studies have shown that xanomeline exhibits wash-resistant binding to the M1 receptor, leading to prolonged receptor modulation. The long-term modulation of the M1 acetylcholine receptor by xanomeline is abolished by the blockade of the orthosteric site of the receptor by atropine. nih.gov This indicates that while xanomeline may have complex interactions with the receptor, its functional effects are dependent on the integrity of the primary binding site, which can be blocked by traditional competitive antagonists like atropine.
Table 2: Effect of Atropine on the Preclinical Pharmacodynamics of Xanomeline
| Pharmacodynamic Parameter | Effect of Xanomeline | Effect of Atropine Co-administration | Conclusion |
| Long-term M1 Receptor Modulation | Induces wash-resistant, long-term modulation | Abolishes the long-term modulatory effects nih.gov | Xanomeline's sustained action on the M1 receptor is dependent on the orthosteric binding site. |
Pirenzepine
Pirenzepine is a muscarinic antagonist that shows a degree of selectivity for the M1 receptor subtype. While it would be a valuable tool to dissect the specific contribution of the M1 receptor to the in vivo effects of xanomeline, there is a notable lack of published preclinical behavioral studies directly investigating the interaction between xanomeline and pirenzepine.
One in vitro study examining the functional activity of xanomeline at 5-HT1 and 5-HT2 receptors noted that in rat cortical membranes, the stimulation of [35S]-GTPγS binding by the non-selective muscarinic agonist carbachol (B1668302) was attenuated by pirenzepine. However, in the same study, pirenzepine (up to 3 µM) did not attenuate the xanomeline-induced stimulation of [35S]-GTPγS binding, suggesting a complex interaction at the molecular level that may not be solely M1-mediated in this assay. nih.gov Further in vivo research is required to determine the behavioral consequences of M1 receptor blockade with pirenzepine on the actions of xanomeline.
Telenzepine
Structure Activity Relationship Sar Studies of Xanomeline
Molecular Determinants of Muscarinic Receptor Binding and Efficacy
Xanomeline's interaction with muscarinic receptors is complex, involving both orthosteric and potential allosteric binding sites. researchgate.netumn.edu Its chemical structure, a 3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine, confers a distinct profile compared to classical muscarinic agonists like carbachol (B1668302). nih.govnih.gov While it demonstrates high affinity for all five muscarinic receptor subtypes, its functional activity is most pronounced at M1 and M4 receptors. wikipedia.orgnih.gov
A defining characteristic of xanomeline (B1663083) is its "wash-resistant" binding, which results in sustained receptor activation even after the compound is removed from the immediate environment. nih.govnih.gov This persistent activity is a key focus of SAR studies, as it likely contributes to the compound's therapeutic effects.
The sustained, wash-resistant activity of xanomeline is critically dependent on the presence of the hexyloxy side chain. researchgate.net SAR studies have demonstrated that this lipophilic tail is necessary for the persistent binding phenomenon at the M1 receptor. researchgate.net It is hypothesized that the hexyloxy group engages in hydrophobic interactions, potentially with the lipid membrane surrounding the receptor or with a secondary binding site between the transmembrane helices of the receptor itself. researchgate.net This interaction is thought to stabilize the binding of xanomeline, leading to its prolonged effect. researchgate.net
Studies on analogues where the O-hexyl chain is shortened have confirmed its importance. When the six-carbon hexyl chain is replaced with a shorter propyl (three-carbon) or methyl (one-carbon) chain, the resulting analogue no longer exhibits wash-resistant binding. researchgate.net This indicates a direct relationship between the length and hydrophobicity of this alkyl chain and the compound's ability to produce sustained receptor activity. researchgate.net
The molecular structure of xanomeline gives rise to an unusually long receptor residence time, a direct consequence of its wash-resistant binding. nih.gov This prolonged engagement with the receptor compartment means that even after extensive washing, a fraction of the agonist is retained and continues to activate the receptor. nih.gov This persistent binding has been shown to result in elevated basal levels of M1 receptor activity. nih.gov
The phenomenon is not only due to hydrophobic interactions from the hexyloxy chain but may also involve ionic interactions with a secondary binding site on the M1 receptor. nih.govumn.edu The combination of the core tetrahydropyridine-thiadiazole structure with the specific length of the alkyloxy side chain dictates this unique kinetic profile. Analogues with slightly shortened side chains (e.g., butyl or pentyl) that still demonstrate some wash-resistant binding can interfere with the binding of xanomeline itself, suggesting they compete for a similar binding modality. researchgate.net
Rational Design and Analog Synthesis
The insights gained from SAR studies have fueled the rational design and synthesis of numerous xanomeline analogues. The goal of these efforts is often to refine subtype selectivity, improve efficacy, or further understand the molecular interactions governing its unique pharmacology.
A variety of xanomeline analogues have been synthesized to probe the importance of different structural components. One area of focus has been the substitution on the tetrahydropyridine (B1245486) ring. doi.org Studies have shown that adding a methyl group at the 5- or 6-position of the tetrahydropyridine ring can result in compounds with receptor affinities comparable to that of xanomeline itself. doi.org
Another key area of exploration has been the modification of the O-hexyl chain. nih.gov To better understand the nature of the secondary binding site responsible for wash-resistant binding, analogues were created where the hexyl chain was replaced with moieties that were polar, ionizable, or conformationally restricted. researchgate.netnih.gov This work led to the discovery of novel ligands that also bind persistently to the M1 receptor, some with even greater affinity than xanomeline. nih.gov These findings suggest that the secondary interaction site can accommodate more than just hydrophobic interactions, potentially including ionic bonds. nih.gov
| Compound | Modification | Receptor Affinity (Ki, nM) at M1 Receptor | Wash-Resistant Binding |
| Xanomeline | Hexyloxy chain | High | Yes |
| Propyl Analogue | Propyloxy chain (3 carbons) | Lower | No |
| Methyl Analogue | Methyloxy chain (1 carbon) | Lower | No |
| 5-Methyl Analogue | Methyl group at 5-position of tetrahydropyridine ring | Comparable to Xanomeline | Not specified |
| 6-Methyl Analogue | Methyl group at 6-position of tetrahydropyridine ring | Comparable to Xanomeline | Not specified |
This table is illustrative and based on findings that shortening the alkyl chain reduces affinity and eliminates wash-resistant binding, while certain ring substitutions maintain affinity. researchgate.netdoi.org
The creation of xanomeline analogues involves multi-step chemical synthesis. doi.org For instance, the synthesis of 3,5-disubstituted tetrahydropyridines has required specific reduction techniques, such as the use of sodium borohydride (B1222165) in the presence of cerium trichloride, to achieve the desired stereochemistry. doi.org The synthesis of hybrid compounds, merging the pharmacophore of xanomeline with that of an allosteric modulator, has also been pursued, involving the strategic linking of the two molecular skeletons. unimi.itnih.gov
Once synthesized, the new compounds are subjected to rigorous pharmacological testing to determine their properties. Receptor affinity is commonly assessed through in vitro radioligand binding assays. doi.org In these experiments, the ability of the novel analogue to displace a known radioactive ligand from the muscarinic receptor is measured, allowing for the calculation of its binding affinity (Ki). doi.org Functional efficacy is then determined using cellular assays that measure the downstream signaling consequences of receptor activation, such as phosphoinositide hydrolysis. nih.gov
Computational Modeling and Molecular Dynamics Simulations
To gain a deeper, atomic-level understanding of xanomeline's interactions with muscarinic receptors, computational modeling and molecular dynamics (MD) simulations have been employed. These powerful techniques complement experimental SAR data by providing a dynamic, three-dimensional view of how the ligand binds to and activates the receptor.
MD simulations have revealed that xanomeline can spontaneously bind to an allosteric site on the M4 muscarinic receptor, in addition to its binding at the primary (orthosteric) site. researchgate.net Cryo-electron microscopy has provided structural validation, showing xanomeline bound in both the orthosteric and a common allosteric binding site for mAChRs. researchgate.net
Simulations have also been crucial in explaining xanomeline's efficacy-driven selectivity. Atomic-level simulations showed that while xanomeline binds similarly to the inactive states of different mAChR subtypes, its binding mode differs significantly in their active states. researchgate.net Specifically, steric clashes between the tail of the xanomeline molecule and the second extracellular loop (ECL2) of the receptor influence active-state stability. researchgate.net These simulations correctly predicted that a key difference in a single amino acid in ECL2 between the M2 (leucine) and M4 (phenylalanine) receptors is responsible for the observed difference in efficacy. researchgate.net This prediction was subsequently validated through mutagenesis experiments, where swapping the amino acids converted the agonists into inverse agonists, confirming the simulation's accuracy. researchgate.net
Prediction of Ligand-Receptor Interactions
Computational modeling and structural biology techniques, particularly cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the interactions between xanomeline and its receptor targets. monash.eduresearchgate.netnih.gov These studies have provided a detailed view of its binding at an atomic level, confirming its interaction with the canonical orthosteric binding site—the same site utilized by the endogenous ligand, acetylcholine (B1216132). researchgate.net
A cryo-EM structure of xanomeline bound to the human M4 mAChR revealed that it settles in the orthosteric pocket, positioned beneath a "lid" formed by tyrosine residues (Y3.33, Y6.51, and Y7.39). researchgate.net A crucial feature of xanomeline's structure is its hexyloxy tail, which extends from the thiadiazole ring. researchgate.netresearchgate.net This lipophilic tail orients towards the extracellular vestibule (ECV) of the receptor. researchgate.netresearchgate.net This interaction is thought to be responsible for xanomeline's long-acting, wash-resistant binding properties, potentially by penetrating between the receptor's transmembrane helices and interacting with surrounding membrane lipids. researchgate.net
Molecular dynamics simulations and structural comparisons have shed light on xanomeline's M1/M4 functional selectivity. While it binds similarly to the inactive states of all five mAChR subtypes, its interaction with their active states differs. researchgate.net The efficacy-driven selectivity is attributed to steric clashes between xanomeline's tail and the second extracellular loop (ECL2) in the M2, M3, and M5 receptor subtypes, which hinders their full activation. researchgate.net In contrast, the M1 and M4 receptors can more readily accommodate the ligand in their active conformation.
SAR studies involving the synthesis of xanomeline analogues have further defined the importance of its structural components. A series of 3-(4-substituted-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydrodimethylpyridines were synthesized and evaluated for their muscarinic receptor affinity. doi.org It was found that methyl substitution at the 5 or 6 position of the tetrahydropyridine ring resulted in receptor affinities comparable to that of xanomeline, reinforcing the importance of the core scaffold in receptor binding. doi.org
| Structural Feature of Xanomeline | Interacting Receptor Region/Residues | Predicted Role in Binding/Activity |
|---|---|---|
| Tetrahydropyridine Ring (Basic Amine) | Canonical Orthosteric Pocket (Aspartate in TM3) | Forms the primary ionic bond, anchoring the ligand in the binding site, similar to acetylcholine. |
| Thiadiazole Core | Aromatic residues in the binding pocket | Contributes to the overall affinity and correct positioning within the site. |
| Hexyloxy Tail | Extracellular Vestibule (ECV), Transmembrane Helices 5 & 6 (TM5/6), ECL2 | Contributes to prolonged receptor occupancy (wash-resistance) and is a key determinant of M1/M4 functional selectivity via steric interactions. researchgate.netresearchgate.netresearchgate.net |
| Overall Conformation | Tyrosine Lid (Y3.33, Y6.51, Y7.39) | Binds under a closed tyrosine lid, stabilizing the active state of the receptor. researchgate.net |
Modeling of Allosteric Binding Sites and Mechanisms
A seminal discovery in the study of xanomeline's pharmacology was the revelation of a dual-binding mechanism at the M4 mAChR. monash.edunih.gov Cryo-EM and computational studies unexpectedly showed that two molecules of xanomeline can bind concomitantly to a single M4 receptor. monash.eduresearchgate.netnih.gov One molecule occupies the orthosteric site as described above, while a second molecule binds to an allosteric site located in the receptor's extracellular vestibule (ECV). nih.govresearchgate.net This finding marked the first time a small molecule clinical drug candidate was observed to exhibit such concomitant orthosteric and allosteric binding on a single G protein-coupled receptor (GPCR). nih.gov
This allosteric site is recognized as a common allosteric site across mAChR subtypes. nih.govresearchgate.net Molecular dynamics simulations have supported these structural findings, demonstrating that xanomeline spontaneously binds to this allosteric site. researchgate.net Pharmacological validation further confirmed this dual-site engagement. monash.eduresearchgate.net Dissociation kinetic experiments, which measure the rate at which a pre-bound radioligand ([³H]-N-methylscopolamine) leaves the orthosteric site, showed that xanomeline could alter this rate—an effect that can only be mediated through a spatially distinct, allosteric site. nih.gov
The binding of xanomeline at this allosteric site is compared to that of known positive allosteric modulators (PAMs) and allosteric agonists. researchgate.net Structural overlays show that xanomeline's allosteric binding position partially overlaps with that of other M4 allosteric modulators like LY2033298 and VU0467154, and the M2 allosteric modulator LY2119620. researchgate.net This dual orthosteric and allosteric agonism contributes significantly to xanomeline's complex pharmacological profile, providing a new framework for understanding its clinical efficacy. monash.eduresearchgate.net
| Characteristic | Description | Supporting Evidence |
|---|---|---|
| Binding Site Location | Extracellular Vestibule (ECV), a common allosteric site for mAChRs. nih.govresearchgate.net | Cryo-Electron Microscopy (Cryo-EM). monash.eduresearchgate.netnih.gov |
| Binding Mode | Concomitant binding with a second xanomeline molecule in the orthosteric site. monash.edu | Cryo-EM and Molecular Dynamics Simulations. monash.eduresearchgate.netresearchgate.net |
| Pharmacological Effect | Acts as a dual orthosteric and allosteric ligand, modulating the receptor's function and conformation. monash.edu | [³H]-NMS Dissociation Kinetic Assays. nih.gov |
| Structural Comparison | The binding site overlaps with those of other known mAChR allosteric modulators (e.g., LY2033298, VU0467154). researchgate.net | Structural overlays of cryo-EM and crystal structures. researchgate.net |
Inflammatory Reflex and Immunomodulatory Research
Xanomeline's Influence on Peripheral Inflammatory Responses
Research in preclinical models demonstrates that peripheral administration of xanomeline (B1663083) can effectively modulate inflammatory responses, particularly those characterized by excessive cytokine release. nih.govnih.gov This action is critical in conditions like lethal murine endotoxemia, where xanomeline has been shown to reduce pro-inflammatory cytokine levels and improve survival. frontiersin.orgnih.gov
Suppression of Pro-Inflammatory Cytokine Levels (e.g., TNF)
A key finding in the study of xanomeline's anti-inflammatory effects is its ability to significantly suppress key pro-inflammatory cytokines. nih.gov In murine models of endotoxemia, intraperitoneal administration of xanomeline led to a marked reduction in both serum and splenic levels of Tumor Necrosis Factor (TNF), a critical mediator of systemic inflammation. nih.govnih.gov This suppression of excessive cytokine responses is a central component of its therapeutic efficacy in preclinical settings of severe inflammation and sepsis. nih.govfrontiersin.org
Table 1: Effect of Xanomeline on TNF Levels in Murine Endotoxemia Model
| Treatment Group | Measurement Location | Outcome | Citation |
| Xanomeline | Serum | Significant suppression of TNF levels | nih.gov |
| Xanomeline | Spleen | Significant suppression of TNF levels | nih.govnih.gov |
Impact on Splenic Lymphocyte and Dendritic Cell Proportions
The immunomodulatory effects of xanomeline also manifest as changes in the cellular composition of the spleen, a major organ for immune responses. nih.gov Studies have shown that the anti-inflammatory efficacy of xanomeline, which can be retained for at least 20 hours, is associated with distinct alterations in the proportions of splenic immune cells. nih.govnih.gov Specifically, administration of xanomeline in mice resulted in a significant increase in the proportion of T cells, while concurrently decreasing the proportions of B cells and dendritic cells within the spleen. nih.gov This shift in cellular balance is linked to a decreased responsiveness of splenocytes to endotoxins. nih.govnih.gov
Table 2: Xanomeline's Impact on Splenic Cell Populations
| Cell Type | Effect of Xanomeline Administration | Citation |
| T Cells | Significant increase in proportion | nih.gov |
| B Cells | Decrease in proportion | nih.gov |
| Dendritic Cells | Decrease in proportion | nih.gov |
Neural Pathway Mediation of Anti-Inflammatory Effects
The anti-inflammatory actions of xanomeline are not a result of direct interaction with peripheral immune cells alone. Instead, they are mediated through a complex neural circuitry that originates in the brain and extends to the spleen. nih.gov This highlights xanomeline as a brain activator of the cholinergic anti-inflammatory pathway. nih.gov
Role of Brain Muscarinic Acetylcholine (B1216132) Receptors
The immunomodulatory effects of peripherally administered xanomeline are centrally mediated through brain muscarinic acetylcholine receptors (mAChRs). nih.govfrontiersin.org As a centrally-acting M1 mAChR agonist, xanomeline's ability to suppress inflammation is inhibited when these brain receptors are pharmacologically blocked. frontiersin.orgnih.gov This indicates that activation of brain cholinergic signaling, specifically via the M1 mAChR, is the initiating step in the neural circuitry that leads to peripheral cytokine suppression. nih.govfrontiersin.org
Involvement of Vagus Nerve Signaling
The vagus nerve is a critical component in transmitting anti-inflammatory signals from the brain to the periphery. frontiersin.orgnih.gov Research has confirmed that the anti-inflammatory effects of xanomeline are dependent on intact vagus nerve signaling. nih.govfrontiersin.org In studies where the vagus nerve was surgically severed (vagotomy), the ability of xanomeline to suppress splenic TNF was significantly diminished. nih.gov This establishes the vagus nerve as an essential communication link in the xanomeline-activated anti-inflammatory pathway. nih.govfrontiersin.org
Contribution of Splenic Nerve Signaling
The final neural link in this pathway involves the splenic nerve, which innervates the spleen and regulates immune function within the organ. nih.govfrontiersin.org The anti-inflammatory efficacy of xanomeline also requires intact splenic nerve signaling. nih.govnih.gov Transection of the splenic nerve was shown to reduce the anti-inflammatory effects of xanomeline. nih.gov This demonstrates that the signal, initiated in the brain and carried by the vagus nerve, is ultimately relayed via the splenic nerve to modulate immune cell activity and cytokine production within the spleen. nih.gov
Preclinical Models of Systemic Inflammation and Sepsis
Xanomeline, a centrally-acting M1 muscarinic acetylcholine receptor (mAChR) agonist, has been investigated for its immunomodulatory properties in preclinical models of systemic inflammation and sepsis. nih.gov Research indicates that its mechanism of action involves the activation of brain mAChRs, which in turn modulates peripheral inflammatory responses through neural pathways, including the vagus and splenic nerves. nih.govnih.gov Studies utilizing murine models of lethal endotoxemia and severe sepsis have demonstrated that xanomeline can suppress excessive pro-inflammatory cytokine production, alleviate sickness behavior, and improve survival rates. nih.govnih.gov
Alleviation of Sickness Behavior
Sickness behavior, a coordinated set of behavioral changes that develop in sick individuals, is a common manifestation in systemic inflammation and is largely driven by pro-inflammatory cytokines. nih.gov In preclinical studies, the administration of xanomeline has been shown to mitigate these behavioral changes. nih.gov During lethal murine endotoxemia, a condition induced by the administration of endotoxin (B1171834) to model systemic inflammation, xanomeline treatment led to an attenuation of sickness behavior. nih.govfrontiersin.org This effect is linked to the compound's ability to reduce the levels of pro-inflammatory cytokines in both the serum and the spleen. nih.govfrontiersin.org The amelioration of sickness behavior highlights the therapeutic potential of targeting central cholinergic pathways to control the systemic inflammatory response. nih.govfrontiersin.org
Table 1: Effect of Xanomeline on Sickness Behavior in Murine Endotoxemia
| Parameter | Control Group (Saline + Endotoxin) | Xanomeline-Treated Group (+ Endotoxin) | Outcome |
| Sickness Behavior Score | High | Significantly Reduced | Alleviation of Sickness Behavior |
Modulation of Endotoxin Responsiveness
Xanomeline has demonstrated a significant capacity to modulate the body's response to endotoxins, which are major triggers of the inflammatory cascade in sepsis. nih.gov In murine models of endotoxemia, intraperitoneal administration of xanomeline significantly suppressed serum and splenic levels of Tumor Necrosis Factor (TNF), a key pro-inflammatory cytokine. nih.govfrontiersin.org Furthermore, the anti-inflammatory effects of xanomeline were found to be long-lasting, with a retained efficacy for at least 20 hours. nih.govnih.gov This prolonged effect is associated with alterations in the proportions of splenic lymphocytes and dendritic cells, as well as a decreased responsiveness of splenocytes to endotoxin. nih.govnih.gov These findings suggest that xanomeline can induce a state of "anti-inflammatory priming." nih.gov The therapeutic efficacy of xanomeline was also observed in a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP), where its administration improved survival. nih.gov
Table 2: Modulation of Inflammatory Markers by Xanomeline in Preclinical Models
| Model | Inflammatory Marker | Effect of Xanomeline |
| Murine Endotoxemia | Serum TNF | Significantly Suppressed |
| Murine Endotoxemia | Splenic TNF | Significantly Suppressed |
| Murine Endotoxemia | Serum IL-6 | Dose-dependently Lowered |
| Murine Sepsis (CLP) | Pro-inflammatory Cytokines | Reduced |
Future Directions in Xanomeline Research
Advancing Understanding of Muscarinic Receptor Biology
Xanomeline's activity across multiple muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes provides a unique tool to dissect their complex roles in brain function and behavior.
Xanomeline (B1663083) is a functionally selective agonist at M1 and M4 muscarinic receptors. wikipedia.org A significant area of ongoing research is to distinguish the precise contributions of each subtype to its therapeutic effects. Evidence suggests a functional dichotomy: M1 receptor activation is primarily associated with pro-cognitive effects, while M4 activation is linked to antipsychotic effects, such as the modulation of striatal dopamine (B1211576) release. frontiersin.orgnih.gov
Studies in animal models have begun to untangle these contributions. For instance, research using knockout mice has indicated that both M1 and M4 receptor stimulation are involved in xanomeline's ability to reduce cocaine self-administration. nih.gov Furthermore, some studies suggest that the antipsychotic-like efficacy of xanomeline is related to the activation of both M1 and M4 receptors, with M4 potentially being the dominant factor. researchgate.net Future research, likely employing subtype-selective positive allosteric modulators (PAMs) in conjunction with xanomeline, will be crucial for precisely mapping the behavioral and neurophysiological outcomes of activating each receptor.
| Receptor Subtype | Primary Associated Function | Supporting Evidence/Mechanism |
|---|---|---|
| M1 Agonism | Cognitive Enhancement | Plays a major role in cholinergic neurotransmission in the cortex and hippocampus, areas essential for cognition. frontiersin.org Activation is linked to improvement in cognitive domains in conditions like Alzheimer's disease. frontiersin.orgnih.gov |
| M4 Agonism | Antipsychotic Effects | Associated with modulation of the dopaminergic system and linked to efficacy in treating positive and negative symptoms of schizophrenia. frontiersin.orgnih.gov Functions as an inhibitory autoreceptor for acetylcholine, influencing dopamine release in the striatum. wikipedia.org |
The functional differences between M1 and M4 receptors are largely dictated by their distinct localizations within neural circuits. frontiersin.org M1 receptors are predominantly found postsynaptically on neurons in the cortex and hippocampus, positioning them to directly modulate neuronal excitability and synaptic plasticity, which are cellular correlates of learning and memory. frontiersin.orgjneurosci.org In contrast, M4 receptors are primarily located presynaptically on axon terminals, where they act as inhibitory autoreceptors that modulate the release of acetylcholine and other neurotransmitters, including dopamine. frontiersin.orgnih.govwikipedia.org
Advanced imaging and molecular techniques will be essential to further map the precise distribution of these receptor subtypes on different neuronal populations and at specific synaptic compartments. Understanding this differential localization is key to explaining how a single compound like xanomeline can produce diverse effects, from enhancing cortical cognitive processes (via postsynaptic M1) to modulating striatal dopamine-dependent behaviors (via presynaptic M4). frontiersin.org
| Receptor Subtype | Primary Cellular Localization | Key Function at Location |
|---|---|---|
| M1 | Postsynaptic (dendrites of cortical and hippocampal neurons) frontiersin.orgjneurosci.org | Modulates neuronal excitability and plasticity; critical for cognitive processing. frontiersin.org |
| M4 | Presynaptic (axon terminals in the striatum and other areas) frontiersin.orgnih.gov | Inhibits neurotransmitter release (e.g., acetylcholine, dopamine). frontiersin.orgwikipedia.org |
Novel Therapeutic Applications Beyond Core Psychiatric Research
The unique mechanism of xanomeline suggests its potential utility in a range of disorders beyond schizophrenia and psychosis.
Before its recent development for schizophrenia, xanomeline was extensively studied for the treatment of Alzheimer's disease (AD). frontiersin.org Clinical trials demonstrated that xanomeline monotherapy could significantly improve cognitive function and reduce behavioral symptoms like psychosis and delusions in patients with AD. frontiersin.orgdovepress.comwustl.edu These findings suggest a strong rationale for re-evaluating its potential in AD and other dementias, particularly for managing challenging neuropsychiatric symptoms.
Additionally, preclinical evidence suggests xanomeline may be effective in treating substance use disorders. nih.gov Its potential is also being considered for other complex conditions like sepsis-associated encephalopathy, where both cognitive impairment and neuroinflammation are key features. frontiersin.orgfrontiersin.org
| Study Focus | Key Finding | Citation |
|---|---|---|
| Cognitive Function | Demonstrated a significant, dose-dependent improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale cognitive subscale (ADAS-Cog). | dovepress.com |
| Behavioral Symptoms | Showed dose-dependent improvements in coexisting psychotic symptoms, including delusions, hallucinations, and suspiciousness. | dovepress.com |
| Overall Profile | Found to improve both the cognitive deficits and behavioral symptoms associated with Alzheimer's disease. | wustl.edu |
A growing body of research indicates that xanomeline possesses significant anti-inflammatory properties. nih.gov Studies in animal models of endotoxemia and sepsis have shown that xanomeline can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor (TNF), alleviate sickness behavior, and improve survival. frontiersin.orgnih.govnih.gov
This anti-inflammatory effect is not direct but is mediated through the central nervous system. nih.gov Xanomeline acts on brain muscarinic receptors to activate the "inflammatory reflex," a neural pathway that involves the vagus nerve and splenic nerve to regulate peripheral immune responses. frontiersin.orgfrontiersin.orgnih.gov This discovery opens a promising, yet largely unexplored, therapeutic avenue for xanomeline in treating chronic inflammatory and autoimmune disorders where excessive cytokine production is a key pathological feature.
| Experimental Model | Observed Effect of Xanomeline | Mediating Pathway |
|---|---|---|
| Murine Endotoxemia/Sepsis | Significantly suppressed serum and splenic pro-inflammatory cytokine levels (e.g., TNF). nih.govnih.gov | Brain muscarinic acetylcholine receptors. nih.gov |
| Murine Endotoxemia | Alleviated sickness behavior and increased survival rates. nih.gov | Requires intact vagus nerve and splenic nerve signaling. nih.gov |
| Inflammatory Models | The anti-inflammatory efficacy was retained for at least 20 hours after administration. nih.gov | Neural signal-mediated pathways (the inflammatory reflex). frontiersin.orgnih.gov |
Methodological Advancements in Preclinical Research
A significant hurdle in the clinical development of xanomeline was the poor translation of its preclinical profile to human subjects, particularly concerning adverse effects. This discrepancy has underscored the urgent need for methodological advancements in preclinical research to enhance predictive validity.
The limitations of traditional animal models, such as those based on dopamine agonist-induced hyperlocomotion, have become apparent. While these models were useful in establishing the antipsychotic-like profile of xanomeline, they failed to predict its full clinical effects. Future research is shifting towards more sophisticated and etiologically relevant models.
Key advancements include:
Genetically Engineered Models: The use of M1 and M4 receptor knockout mice has been instrumental in dissecting the specific contributions of each receptor subtype to the behavioral effects of xanomeline. For instance, dose-response studies in these models revealed that at lower doses, xanomeline's activity is more dependent on M4 receptors. This genetic approach allows for a more nuanced understanding of the compound's mechanism of action.
Neurodevelopmental Models: To better reflect the complex pathophysiology of disorders like schizophrenia, researchers are moving towards neurodevelopmental models. These models, which may involve early-life insults or genetic manipulations, aim to replicate the underlying circuit dysfunctions of the disorder, providing a more robust platform for testing novel therapeutics.
Disease-Specific Transgenic Models: For assessing pro-cognitive effects, transgenic models of specific diseases are being employed. The Tg2576 mouse model of Alzheimer's disease, for example, has been used to evaluate the impact of muscarinic agonists on spatial memory, revealing differences between compounds like xanomeline and ML-007.
| Model Type | Description | Application in Xanomeline Research | Advantage |
|---|---|---|---|
| Pharmacological Models | Induction of psychosis-like behaviors using agents like amphetamine or PCP. | Initial screening for antipsychotic-like activity. | High throughput and well-established protocols. |
| Knockout Models | Mice lacking specific receptor subtypes (e.g., M1 or M4). | Dissecting the specific receptor contributions to xanomeline's effects. | High target specificity; clarifies mechanism of action. |
| Neurodevelopmental Models | Models that incorporate early-life insults to mimic disease etiology. | Testing efficacy against a more disease-relevant background. | Higher etiological validity for complex psychiatric disorders. |
| Transgenic Disease Models | Mice genetically engineered to model aspects of a human disease (e.g., Tg2576 for Alzheimer's). | Assessing pro-cognitive effects in a disease-specific context. | Allows for testing of disease-modifying hypotheses. |
Moving beyond simple binding assays is crucial for understanding the functional consequences of xanomeline's interaction with its targets. Initial in vitro binding studies were insufficient to fully characterize xanomeline's profile, which was later revealed to be a functionally selective M1/M4 agonist.
Future research will increasingly rely on techniques that can measure receptor activation and downstream signaling in a more physiologically relevant context:
In vivo Receptor Occupancy Studies: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used to quantify the engagement of a drug with its target in the living brain. While PET tracers for M1/M4 receptors are in development, their application will be critical for correlating receptor occupancy levels of xanomeline and other muscarinic agonists with clinical efficacy and side effects. This can provide invaluable data on target engagement.
Functional Assays: Techniques like GTPγS binding assays, which measure G-protein activation, provide a more functional readout than traditional radioligand binding studies and have been used to compare the intrinsic agonist activity of xanomeline with other compounds.
Electrophysiology: In vivo and in-slice electrophysiology can directly measure the effects of xanomeline on neuronal excitability and synaptic transmission in specific brain circuits, such as the hippocampus and prefrontal cortex. This allows researchers to link receptor activation to changes in circuit function.
Biosensors: The development of tools like Förster resonance energy transfer (FRET)-based biosensors allows for the real-time investigation of ligand-receptor interactions and the resulting conformational changes in the receptor, providing a dynamic view of receptor activation.
Translational Research Considerations for Xanomeline (tartrate)
Translational research plays a pivotal role in the development of novel therapeutics like xanomeline, ensuring that foundational preclinical discoveries are effectively translated into viable clinical applications for human patients. This process involves a bidirectional exchange, where insights from basic science inform human studies, and clinical observations, in turn, generate new questions for preclinical investigation. For xanomeline, this has been particularly crucial in shaping its development trajectory from a potential treatment for Alzheimer's disease to a novel antipsychotic for schizophrenia.
Bridging Preclinical Findings to Novel Research Hypotheses for Human Studies
The journey of xanomeline from laboratory to clinic is a prime example of translational science. Initial preclinical studies established its profile as a muscarinic agonist with relative selectivity for M1 and M4 receptors. nih.gov These early investigations in animal models provided the foundational evidence that guided the formulation of clinical hypotheses for human trials.
Preclinical research in rodent and non-human primate models demonstrated that xanomeline could produce effects predictive of antipsychotic activity. researchgate.net For instance, studies showed that xanomeline inhibits the firing of mesolimbic dopamine cells, a key pathway implicated in psychosis. nih.gov This finding was crucial, as it suggested a mechanism of action distinct from all existing antipsychotic drugs, which primarily act by blocking dopamine D2 receptors. psychopharmacologyinstitute.com Furthermore, xanomeline demonstrated efficacy in animal models of psychosis, such as inhibiting conditioned avoidance responses and reversing the behavioral effects of dopamine agonists. nih.govresearchgate.net
These preclinical observations led directly to the hypothesis that xanomeline could be an effective treatment for the symptoms of schizophrenia. nih.gov A small pilot study later supported this, showing that patients treated with xanomeline had significant improvements on the Positive and Negative Syndrome Scale (PANSS) and the Brief Psychiatric Rating Scale (BPRS). nih.gov
In addition to its antipsychotic-like effects, preclinical studies also suggested a pro-cognitive role for xanomeline. The M1 receptor, in particular, is known to be involved in learning and memory processes. oup.com This led to the initial investigation of xanomeline for Alzheimer's disease, where it showed benefits for both cognitive deficits and behavioral symptoms like psychosis and agitation. nih.govoup.com Although gastrointestinal side effects initially hindered its development for this indication, the cognitive findings from these early trials informed subsequent research in schizophrenia, a condition also characterized by significant cognitive impairment. nih.govoup.com A post-hoc analysis of a later trial in schizophrenia patients revealed cognitive improvements in those who had baseline cognitive impairment. wjgnet.com
The table below summarizes the key translational steps from preclinical evidence to clinical research hypotheses for xanomeline.
| Preclinical Finding | Animal Model(s) | Result | Clinical Hypothesis for Human Studies |
| Antipsychotic-like Activity | Rodents, Primates | Inhibition of conditioned avoidance response; Reversal of dopamine agonist-induced behaviors. nih.govresearchgate.net | Xanomeline will reduce positive symptoms (e.g., hallucinations, delusions) in patients with schizophrenia. |
| Dopamine Modulation | Rodents | Selective inhibition of mesolimbic dopamine neuron firing. nih.gov | Xanomeline will demonstrate antipsychotic efficacy without the motor side effects associated with D2 receptor blockade. |
| Pro-cognitive Effects | Rodents | Attenuation of memory deficits induced by muscarinic antagonists. | Xanomeline will improve cognitive function, such as verbal learning and short-term memory, in patients with schizophrenia and Alzheimer's disease. nih.govoup.com |
| Behavioral Symptom Reduction | N/A | N/A | Xanomeline will reduce behavioral disturbances such as agitation and psychosis in patients with Alzheimer's disease. nih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Identifying Biomarkers for Targeted Cholinergic Interventions
A significant challenge and future direction in the clinical application of xanomeline is the identification of biomarkers to guide its use. Biomarkers are critical for developing a personalized medicine approach, allowing for the selection of patients most likely to respond to a targeted cholinergic intervention and for monitoring treatment effects objectively. The development of such markers could represent a major advance in the individualized treatment of schizophrenia and other neuropsychiatric disorders. nih.gov
Preclinical studies have pointed toward several promising translatable biomarkers. For example, research using pharmacological functional magnetic resonance imaging (phMRI) and resting-state fMRI (rsfMRI) in rodents has shown that xanomeline induces distinct patterns of brain activity and functional connectivity. These neuroimaging techniques could potentially be used in human studies to measure the central biological activity of the drug and predict clinical response. nih.gov
In the context of schizophrenia, where a muscarinic deficit may exist in a subgroup of patients, biomarkers could be particularly valuable. nih.gov Potential markers to identify this subgroup include:
Neuroimaging: Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) using radiotracers for the M1 muscarinic receptor could determine receptor availability in vivo. nih.gov Studies have reported reduced M1 receptor availability in some individuals with schizophrenia. nih.gov This could help identify patients with a specific cholinergic deficit who might benefit most from a muscarinic agonist.
Electrophysiology: Event-related potentials (ERPs), such as mismatch negativity (MMN), are considered markers of NMDA receptor function, which is closely linked to the cholinergic system. Deficits in MMN could potentially indicate a patient subgroup responsive to procholinergic therapies. nih.gov
Genetic Markers: While still an emerging area, identifying genetic variations, such as in the Catechol-O-methyltransferase (COMT) gene, could help define more homogeneous patient samples for clinical trials of cognitive-enhancing agents. oup.com
It is important to note that traditional cholinergic markers, such as the enzymes choline (B1196258) acetyltransferase and acetylcholinesterase, have shown inconsistent results. While their levels are significantly reduced in the cortices of patients with severe Alzheimer's disease, similar deficits have not been found in elderly patients with schizophrenia, suggesting that the underlying cholinergic pathophysiology may differ between these conditions. nih.govnih.gov
The table below outlines potential biomarkers for patient stratification and treatment monitoring with xanomeline.
| Biomarker Category | Specific Marker / Technique | Proposed Clinical Utility |
| Neuroimaging | M1 Muscarinic Receptor Availability (PET/SPECT) | Identify patients with a demonstrable cholinergic deficit who may be more responsive to xanomeline. nih.gov |
| Functional MRI (phMRI, rsfMRI) | Measure target engagement and pharmacodynamic effects of xanomeline in the central nervous system. nih.gov | |
| Electrophysiology | Mismatch Negativity (MMN) and other ERPs | Stratify patients based on underlying glutamatergic/cholinergic circuit dysfunction. nih.gov |
| Genetic Markers | COMT genotype and other relevant polymorphisms | Define patient populations for clinical trials to reduce variability and enhance the signal for pro-cognitive effects. oup.com |
| Clinical Phenotype | Non-response to antidopaminergic antipsychotics | May indicate a non-dopaminergic (e.g., cholinergic or glutamatergic) pathophysiology, suggesting potential benefit from xanomeline. nih.govmdpi.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
The successful development and validation of such biomarkers will be a crucial step in optimizing the therapeutic potential of xanomeline and advancing the field of targeted cholinergic therapies for neuropsychiatric disorders.
Q & A
Q. What is the mechanism of action of xanomeline tartrate in modulating neuronal activity?
Xanomeline tartrate acts as a potent and selective agonist of muscarinic M1 and M4 acetylcholine receptors (mAChRs). It enhances neuronal excitability by stimulating phosphoinositide hydrolysis, a key signaling pathway linked to cognitive and behavioral regulation . This selectivity is critical for its application in neurological disorders like schizophrenia and Alzheimer’s disease, where M1/M4 activation improves synaptic plasticity and reduces psychosis-like symptoms.
Q. How does xanomeline tartrate demonstrate subtype selectivity for M1/M4 receptors over other mAChRs?
Studies using calcium signaling assays reveal that xanomeline exhibits higher efficacy and prolonged activation at human M1 (hM1) and M4 (hM4) receptors compared to other subtypes (M2, M3, M5). For example, xanomeline-induced calcium release in hM1-expressing cells persists longer (>24 hours post-washout) due to its unique "wash-resistant" binding, a property not observed in other subtypes. This functional selectivity underpins its therapeutic potential .
Q. What experimental models are commonly used to study xanomeline’s pharmacological effects?
Preclinical studies frequently employ Chinese Hamster Ovary (CHO) cells stably transfected with rat or human M1/M4 receptors. These models allow quantification of receptor binding (e.g., [³H]N-methylscopolamine displacement) and functional responses, such as phosphoinositide (PI) hydrolysis assays. In vivo, rodent models of cognitive impairment or psychosis are used to assess behavioral outcomes .
Q. How should researchers account for xanomeline’s physicochemical properties in formulation studies?
Xanomeline tartrate is water-soluble (10 mg/mL in warm H₂O) and stable when stored sealed at 2–8°C. Its tartrate salt form (C₁₄H₂₃N₃OS·C₄H₆O₆) has a melting point of 95.5°C, which informs storage and handling protocols. Solubility and stability data are critical for ensuring consistent dosing in longitudinal studies .
Advanced Research Questions
Q. How can contradictory findings on xanomeline-induced receptor downregulation versus persistent activation be resolved?
Low-dose xanomeline (10–100 nM) causes transient receptor downregulation, while high doses (>1 µM) induce persistent receptor activation despite internalization. This dichotomy arises from differences in orthosteric site engagement and wash-resistant binding. Methodologically, combining radioligand binding ([³H]NMS) with functional assays (PI hydrolysis) helps disentangle these effects .
Q. What experimental designs are optimal for assessing xanomeline’s long-term effects in clinical trials?
Phase 3 trials for schizophrenia and Alzheimer’s disease used randomized, double-blind, placebo-controlled designs with endpoints like PANSS (Positive and Negative Syndrome Scale) and ADAS-Cog (Alzheimer’s Disease Assessment Scale–Cognitive Subscale). Stratifying patients by baseline symptom severity and incorporating washout periods minimizes confounding from prior medications .
Q. How does xanomeline’s pharmacokinetic profile influence dosing regimens in translational research?
Xanomeline’s short plasma half-life (2–4 hours) contrasts with its prolonged receptor occupancy (>24 hours), necessitating twice-daily dosing in clinical studies. Co-administration with trospium chloride (a peripherally restricted mAChR antagonist) mitigates cholinergic side effects (e.g., gastrointestinal distress) without central interference .
Q. What methodologies elucidate xanomeline’s orthosteric versus allosteric binding mechanisms?
Competitive binding assays with atropine (a classical orthosteric antagonist) confirm that xanomeline’s long-term effects require orthosteric site engagement. Pretreating cells with atropine during xanomeline exposure abolishes functional antagonism of carbachol-mediated PI hydrolysis, underscoring the orthosteric dependence of its efficacy .
Q. How can researchers address discrepancies between preclinical and clinical efficacy data?
Preclinical models often overestimate xanomeline’s potency due to species-specific receptor expression (e.g., rat vs. human M1). Validating findings in human-induced pluripotent stem cell (iPSC)-derived neurons or postmortem brain tissue improves translational relevance. Additionally, clinical trials should include biomarker assessments (e.g., CSF acetylcholine levels) to correlate receptor engagement with outcomes .
Q. What analytical techniques are recommended for quantifying xanomeline’s wash-resistant receptor binding?
Radioligand dissociation assays using [³H]xanomeline in CHO cells reveal biphasic binding curves, distinguishing transiently bound (Kd ~10 nM) and persistently bound (Kd ~1 µM) populations. Confocal microscopy further visualizes receptor internalization dynamics, linking binding kinetics to functional desensitization .
Data Presentation and Contradiction Management
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Key Data Table :
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Addressing Contradictions :
Conflicting reports on xanomeline’s receptor regulation (e.g., downregulation vs. persistent activation) are resolved by dose- and time-dependent experimental designs. For example, low-dose/short-term exposure (<6 hours) primarily causes downregulation, while high-dose/chronic exposure (>24 hours) induces persistent activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
